molecular formula C11H10F4O2 B1416402 3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid CAS No. 2229270-83-9

3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Cat. No.: B1416402
CAS No.: 2229270-83-9
M. Wt: 250.19 g/mol
InChI Key: FFXVWQHYRNBDQQ-UHFFFAOYSA-N
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Description

3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid typically involves the introduction of fluorine atoms and a trifluoromethyl group into the phenyl ring. One common method includes the use of fluorinated reagents and catalysts to achieve selective fluorination. For instance, the Baltz-Schiemann reaction can be employed to introduce fluorine atoms into the aromatic ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment and reagents. The use of fluorinated building blocks and effective fluorinating reagents, along with reliable fluorination technology, facilitates the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, carboxylic acids, alcohols, and substituted aromatic compounds .

Scientific Research Applications

3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • 2-(5-Fluoro-2-trifluoromethylphenyl)acetic acid
  • 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • Fluorinated quinolines

Comparison: Compared to similar compounds, 3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[5-fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6(10(16)17)4-7-5-8(12)2-3-9(7)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVWQHYRNBDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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